molecular formula C15H13N3O4 B2561177 2-[(2,5-Dimethoxyphenyl)amino]-5-nitrobenzonitrile CAS No. 945299-11-6

2-[(2,5-Dimethoxyphenyl)amino]-5-nitrobenzonitrile

Cat. No.: B2561177
CAS No.: 945299-11-6
M. Wt: 299.286
InChI Key: KTYMFHWPEAFSQO-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethoxyphenyl)amino]-5-nitrobenzonitrile is an organic compound with the molecular formula C15H13N3O4 It is characterized by the presence of a dimethoxyphenyl group, an amino group, a nitro group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethoxyphenyl)amino]-5-nitrobenzonitrile typically involves the reaction of 2,5-dimethoxyaniline with 5-nitro-2-chlorobenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethoxyphenyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Oxidation: The dimethoxyphenyl group can be oxidized to form quinones under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Various nucleophiles, potassium carbonate, dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 2-[(2,5-dimethoxyphenyl)amino]-5-aminobenzonitrile.

    Substitution: Formation of substituted benzonitrile derivatives.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

2-[(2,5-Dimethoxyphenyl)amino]-5-nitrobenzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethoxyphenyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-Dimethoxyphenyl)amino]-N,N-diethylpropanamide
  • 2-Methoxyphenyl isocyanate
  • 5-Amino-pyrazoles

Uniqueness

2-[(2,5-Dimethoxyphenyl)amino]-5-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions with molecular targets, making it a valuable compound for research and industrial applications .

Biological Activity

2-[(2,5-Dimethoxyphenyl)amino]-5-nitrobenzonitrile (CAS No. 945299-11-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H13N3O4, with a molecular weight of 299.29 g/mol. The compound features a nitro group and a dimethoxyphenyl moiety, which are significant in influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, inhibiting DNA-dependent enzymes and potentially leading to cytotoxic effects in cancer cells .
  • Enzyme Inhibition : The presence of the nitro group may facilitate interactions with enzymes involved in cellular metabolism and proliferation .

Antitumor Activity

Recent studies have evaluated the antitumor potential of compounds similar to this compound. For instance, derivatives with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Assay Type
Compound 1A549 (Lung Cancer)2.12 ± 0.212D
Compound 1HCC827 (Lung Cancer)5.13 ± 0.972D
Compound 1NCI-H358 (Lung Cancer)0.85 ± 0.053D
Compound 2MRC-5 (Normal Lung Fibroblasts)3.11 ± 0.262D

These results indicate that while some compounds exhibit potent antitumor activity, they also affect normal cells, highlighting the need for further optimization .

Antimicrobial Activity

In addition to antitumor properties, similar compounds have been investigated for antimicrobial activity. For example, certain derivatives demonstrated broad-spectrum antimicrobial effects in vitro against various pathogens . The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Case Studies

  • Study on Antitumor Efficacy : A recent research article evaluated a series of nitro-substituted compounds against three human lung cancer cell lines using both 2D and 3D culture methods. The results showed that certain derivatives exhibited high cytotoxicity and selectivity towards cancer cells compared to normal fibroblasts .
  • Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of benzimidazole derivatives, which included compounds structurally related to this compound. These compounds were tested for their capability to inhibit bacterial growth and showed promising results against several strains .

Properties

IUPAC Name

2-(2,5-dimethoxyanilino)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-21-12-4-6-15(22-2)14(8-12)17-13-5-3-11(18(19)20)7-10(13)9-16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYMFHWPEAFSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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